molecular formula C20H14BrN3O B14349415 5-Bromo-2-hydroxybenzaldehyde 9-acridinylhydrazone CAS No. 94355-82-5

5-Bromo-2-hydroxybenzaldehyde 9-acridinylhydrazone

Cat. No.: B14349415
CAS No.: 94355-82-5
M. Wt: 392.2 g/mol
InChI Key: KMTIUJKVSBVZEG-WSDLNYQXSA-N
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Description

5-Bromo-2-hydroxybenzaldehyde 9-acridinylhydrazone is a chemical compound that combines the structural features of 5-bromo-2-hydroxybenzaldehyde and 9-acridinylhydrazone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-hydroxybenzaldehyde 9-acridinylhydrazone typically involves the condensation reaction between 5-bromo-2-hydroxybenzaldehyde and 9-acridinylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-hydroxybenzaldehyde 9-acridinylhydrazone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine atom in the benzaldehyde moiety can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-Bromo-2-hydroxybenzaldehyde 9-acridinylhydrazone has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-bromo-2-hydroxybenzaldehyde 9-acridinylhydrazone involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. Additionally, it can intercalate into DNA, disrupting the replication and transcription processes, which is particularly relevant in its potential anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-hydroxybenzaldehyde: A precursor in the synthesis of 5-bromo-2-hydroxybenzaldehyde 9-acridinylhydrazone.

    9-Acridinylhydrazine: Another precursor used in the synthesis.

    2-Hydroxy-5-bromobenzaldehyde: A structurally similar compound with different functional properties.

Uniqueness

This compound is unique due to its combined structural features, which confer specific chemical reactivity and biological activity. Its ability to interact with enzymes and DNA makes it a valuable compound for research in medicinal chemistry and drug development.

Properties

CAS No.

94355-82-5

Molecular Formula

C20H14BrN3O

Molecular Weight

392.2 g/mol

IUPAC Name

2-[(E)-(acridin-9-ylhydrazinylidene)methyl]-4-bromophenol

InChI

InChI=1S/C20H14BrN3O/c21-14-9-10-19(25)13(11-14)12-22-24-20-15-5-1-3-7-17(15)23-18-8-4-2-6-16(18)20/h1-12,25H,(H,23,24)/b22-12+

InChI Key

KMTIUJKVSBVZEG-WSDLNYQXSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)N/N=C/C4=C(C=CC(=C4)Br)O

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NN=CC4=C(C=CC(=C4)Br)O

Origin of Product

United States

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